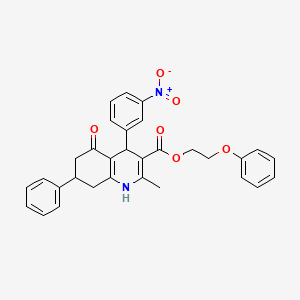![molecular formula C17H23FN2O B5161597 N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide, commonly known as ABT-594, is a potent analgesic compound that has gained significant attention in the field of medicinal chemistry. ABT-594 is a non-opioid compound that acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is known to produce potent analgesia, while exhibiting a low potential for addiction and dependence.
作用機序
ABT-594 acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is a potent agonist of alpha-4 beta-2 nicotinic acetylcholine receptors, which are widely distributed throughout the brain and spinal cord. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 produces potent analgesia by activating alpha-4 beta-2 nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound has been shown to reduce pain sensitivity in animal models of pain, while exhibiting a low potential for addiction and dependence. ABT-594 has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
ABT-594 is a potent analgesic compound that has been extensively studied for its potential use in the treatment of pain and addiction. The compound exhibits a low potential for addiction and dependence, making it an attractive alternative to opioid analgesics. However, the synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry. Additionally, the compound is not currently approved for use in humans, and further research is needed to determine its safety and efficacy.
将来の方向性
1. Further studies are needed to determine the safety and efficacy of ABT-594 in humans.
2. Studies are needed to determine the potential use of ABT-594 in the treatment of addiction and dependence.
3. Research is needed to determine the optimal dosing regimen for ABT-594.
4. Studies are needed to determine the potential use of ABT-594 in combination with other analgesic compounds.
5. Further studies are needed to determine the mechanism of action of ABT-594 in the central and peripheral nervous systems.
合成法
The synthesis of ABT-594 involves the reaction of cyclobutanone with 2-fluorobenzylamine to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, ABT-594. The synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry.
科学的研究の応用
ABT-594 has been extensively studied for its analgesic properties. The compound has been shown to produce potent analgesia in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. ABT-594 has also been studied for its potential use in the treatment of addiction and dependence. The compound has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-9-2-1-5-14(16)11-20-10-4-8-15(12-20)19-17(21)13-6-3-7-13/h1-2,5,9,13,15H,3-4,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAQCIWDRXVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)
![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)
![3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate](/img/structure/B5161553.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)
![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5161601.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)
